1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one
Beschreibung
1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one is a bicyclic tertiary amine derivative characterized by its 8-azabicyclo[3.2.1]octane core, a 3-methylidene substituent on the bicyclic framework, and a 3-methylphenylacetyl group. The 3-methylidene group introduces rigidity and electron-deficient properties, while the 3-methylphenyl moiety may enhance lipophilicity and receptor binding interactions .
Synthetic routes for such compounds typically involve palladium-catalyzed hydrogenation or aminocarbonylation (e.g., using tert-butyl carbamate intermediates) to install substituents on the bicyclic core . The compound’s stereochemistry and substitution pattern are critical for its biological activity, as demonstrated in studies on structurally related antagonists of nuclear hormone receptors .
Eigenschaften
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-4-3-5-14(8-12)11-17(19)18-15-6-7-16(18)10-13(2)9-15/h3-5,8,15-16H,2,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUSMAMYHCTIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one involves multiple steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material containing the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereoselectivity .
Analyse Chemischer Reaktionen
1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key analogs of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Functional Insights
- Replacement of the 3-methylphenyl group with a 4-(trifluoromethyl)phenyl moiety (as in ) increases electronegativity and metabolic resistance, making it suitable for prolonged CNS activity. Chloroacetyl derivatives (e.g., compound 24 in ) exhibit potent androgen receptor antagonism, suggesting halogenation enhances target engagement.
Synthetic Feasibility :
- Biological Relevance: Fluorinated analogs (e.g., ) show promise in crossing the blood-brain barrier due to increased lipophilicity. Radiolabeled derivatives (e.g., iodine-125 in ) highlight applications in diagnostic imaging.
Biologische Aktivität
The compound 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one , also known by its CAS number 2320860-95-3 , belongs to a class of bicyclic compounds with significant biological activity, particularly in pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 207.31 g/mol . Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its interactions with various biological targets.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a variety of pharmacological effects:
- Mu Opioid Receptor Antagonism : The compound has been studied for its potential as a mu opioid receptor antagonist, which may offer therapeutic benefits in managing opioid-induced side effects without compromising analgesic efficacy .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially through mechanisms involving the inhibition of critical cellular pathways related to cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:
- Receptor Binding : The bicyclic structure allows for effective binding to mu opioid receptors, influencing pain modulation pathways.
- Enzyme Inhibition : Compounds within this class have shown promise in inhibiting enzymes involved in tumor growth and metastasis, making them candidates for cancer treatment strategies .
Case Study 1: Mu Opioid Receptor Studies
In a study examining the effects of various azabicyclo compounds on mu opioid receptors, it was found that modifications to the bicyclic structure significantly impacted receptor affinity and selectivity. The specific compound demonstrated a favorable profile for peripheral selectivity, potentially mitigating gastrointestinal side effects associated with traditional opioid therapies .
Case Study 2: Antitumor Efficacy
A series of experiments evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity against human tumor cells, suggesting that this class of compounds could serve as a basis for developing new anticancer agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.31 g/mol |
| CAS Number | 2320860-95-3 |
| Biological Activities | Mu opioid receptor antagonist, potential antitumor agent |
| Mechanisms | Receptor binding, enzyme inhibition |
Q & A
Q. How can synthetic byproducts be minimized during scale-up?
- Methodological Answer : Optimize coupling reactions (e.g., Stille vs. Suzuki for biaryl synthesis) using design of experiments (DoE) to balance temperature, catalyst loading, and solvent polarity. Purify via flash chromatography or crystallization (e.g., tert-butyl carbamate derivatives for improved crystallinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
